2-(1,3-benzoxazol-2-ylsulfanyl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,3-benzoxazole sulfanyl moiety linked to a pyridazinone core substituted with a 2,4-dimethylthiazole group. Its molecular architecture combines multiple heterocyclic systems, which are often associated with diverse biological activities, including kinase inhibition and antimicrobial properties . The sulfanyl acetamide bridge serves as a flexible spacer, enabling conformational adaptability for target engagement.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S2/c1-12-19(30-13(2)22-12)15-7-8-18(27)25(24-15)10-9-21-17(26)11-29-20-23-14-5-3-4-6-16(14)28-20/h3-8H,9-11H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHHPIMGAVQRQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)CSC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the benzoxazole and thiazole intermediates, followed by their coupling with the pyridazine derivative. The final step involves the introduction of the acetamide group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting provides a foundation for potential scale-up processes.
Chemical Reactions Analysis
2-(1,3-benzoxazol-2-ylsulfanyl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or thiazole rings, where halogenated derivatives can be formed using reagents like thionyl chloride (SOCl2).
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a fluorescent probe for detecting metal ions, making it useful in bioimaging and biosensing applications.
Medicine: Preliminary studies suggest that it may possess pharmacological properties, such as antimicrobial and anticancer activities, although further research is needed to confirm these effects.
Industry: Its potential use as a corrosion inhibitor for metals in acidic environments has been explored, highlighting its industrial relevance.
Mechanism of Action
The exact mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The benzoxazole and thiazole moieties may play a role in binding to metal ions or interacting with biological macromolecules, while the pyridazine ring could be involved in modulating biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Sulfanyl Acetamide Derivatives
Key Observations:
- Heterocyclic Diversity : The target compound’s 2,4-dimethylthiazole substituent distinguishes it from the thiophene-containing analogue , which may alter electronic properties and steric bulk. Thiazoles generally exhibit higher metabolic stability compared to thiophenes due to reduced susceptibility to oxidative metabolism .
- Core Structure: The analogue in replaces the pyridazinone core with a benzothiazole system, emphasizing the role of the central heterocycle in dictating target selectivity.
Molecular Networking and Fragmentation Patterns
Mass spectrometry-based molecular networking () clusters compounds by similarity in MS/MS fragmentation patterns. The target compound likely forms a cluster with other pyridazinone derivatives (e.g., ), sharing a cosine score >0.8 due to conserved pyridazinone fragmentation (e.g., loss of H₂O or CO). In contrast, benzothiazole derivatives () would cluster separately, with cosine scores <0.5, reflecting divergent core fragmentation .
Notes
Data Limitations : Pharmacokinetic and in vivo efficacy data for the target compound are absent in the provided evidence. Further studies should prioritize ADMET profiling.
Molecular Networking Applications : High-resolution MS/MS databases should be expanded to include this compound’s fragmentation patterns for improved dereplication .
Biological Activity
Overview
The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a complex organic molecule featuring a benzoxazole and thiazole moiety, which are known for their diverse biological activities. This article focuses on the synthesis, biological properties, and potential therapeutic applications of this compound based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that can include the following key steps:
- Formation of the Benzoxazole Ring : The benzoxazole moiety can be synthesized through cyclization reactions involving ortho-hydroxyanilines and carboxylic acids.
- Thiazole Integration : The thiazole ring is often introduced via a reaction with appropriate thiazole precursors.
- Final Coupling : The final acetamide structure is formed by coupling the benzoxazole-thiazole intermediate with an acetamide derivative.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Compounds derived from benzothiazole and benzoxazole have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro studies have reported minimal inhibitory concentrations (MIC) as low as 50 µg/mL against specific strains such as Bacillus subtilis and Escherichia coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{...} | 50 | Bacillus subtilis |
| 3-(2-benzoxazol-5-yl)alanine derivatives | 100 | Staphylococcus aureus |
Antifungal Activity
Similar compounds have demonstrated antifungal properties against pathogens like Candida albicans. The structure–activity relationship (SAR) studies suggest that modifications to the benzoxazole or thiazole rings can enhance antifungal efficacy .
Anticancer Potential
The anticancer potential of related compounds has been explored extensively:
- Cytotoxicity Studies : Certain derivatives show selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For example, compounds synthesized from benzothiazole derivatives exhibited IC50 values ranging from 28 to 290 ng/mL against various cancer cell lines .
| Compound | IC50 (ng/mL) | Cell Line |
|---|---|---|
| Derivative A | 32 | WI-38 VA-13 |
| Derivative B | 150 | MDA-MB-231 |
The biological activity of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-{...} is hypothesized to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cellular processes, leading to disrupted metabolism in pathogens or cancer cells.
- Receptor Modulation : It may also modulate receptor activity, affecting signaling pathways crucial for cell survival and proliferation.
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
- Study 1 : A series of benzothiazole derivatives were tested for their antibacterial properties and showed promising results against resistant bacterial strains.
"The synthesized compounds displayed a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
